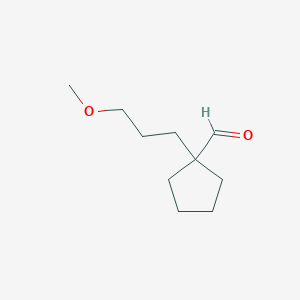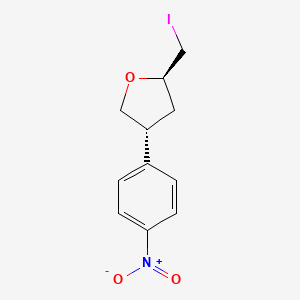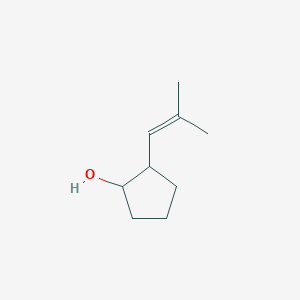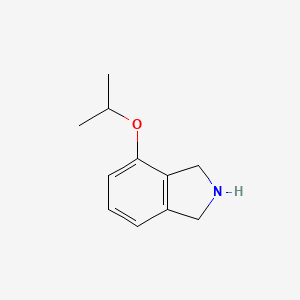
2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane is an organic compound that features a sulfinyl group attached to an aminoethane backbone, with a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane typically involves the reaction of 2-aminoethanethiol with trifluoroacetaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate sulfinyl compound, which is then further reacted to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane.
Reduction: The major product is 2-(2-Aminoethanesulfanyl)-1,1,1-trifluoroethane.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can participate in redox reactions, influencing the activity of enzymes. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethanesulfonic acid (Taurine): Similar in structure but with a sulfonic acid group instead of a sulfinyl group.
2-Aminoethanethiol: Lacks the trifluoromethyl group and has a thiol group instead of a sulfinyl group.
1,1,1-Trifluoro-2-(methylthio)ethane: Contains a methylthio group instead of an aminoethanesulfinyl group.
Uniqueness
2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane is unique due to the presence of both the sulfinyl and trifluoromethyl groups, which confer distinct chemical properties, such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C4H8F3NOS |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
2-(2,2,2-trifluoroethylsulfinyl)ethanamine |
InChI |
InChI=1S/C4H8F3NOS/c5-4(6,7)3-10(9)2-1-8/h1-3,8H2 |
Clé InChI |
DTVVONWNPPOAMF-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)CC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B13235221.png)
![Bicyclo[4.2.0]octan-7-amine](/img/structure/B13235224.png)

![2-[2-(2-Fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13235241.png)
![2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13235250.png)




![3-Cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13235268.png)
